molecular formula C12H6BrCl2FO B13615965 2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene

2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene

Cat. No.: B13615965
M. Wt: 335.98 g/mol
InChI Key: ANCHNPYOXPEQIJ-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene is a chemical compound with the molecular formula C12H6BrCl2FO

Properties

Molecular Formula

C12H6BrCl2FO

Molecular Weight

335.98 g/mol

IUPAC Name

2-bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene

InChI

InChI=1S/C12H6BrCl2FO/c13-12-10(14)5-9(6-11(12)15)17-8-3-1-7(16)2-4-8/h1-6H

InChI Key

ANCHNPYOXPEQIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C(=C2)Cl)Br)Cl)F

Origin of Product

United States

Preparation Methods

The preparation of 2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene involves several synthetic routes. One common method includes the following steps :

    Diazotization Reaction: Ammonium salt and sodium nitrite aqueous solution are simultaneously fed into a tubular reactor to obtain a diazonium salt intermediate. The ammonium salt is prepared by dissolving 3,5-dichloro-4-fluoroaniline in sulfuric acid.

    Bromination: Cuprous bromide is dissolved in hydrobromic acid and heated to 100-130°C. The diazonium salt intermediate is then added dropwise, and the reaction is completed to yield this compound.

Chemical Reactions Analysis

2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene undergoes various types of chemical reactions, including substitution and coupling reactions . Common reagents and conditions used in these reactions include:

    Substitution Reactions: These reactions often involve nucleophilic substitution, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Scientific Research Applications

2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and coupling reactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an insect growth regulator.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene involves its interaction with specific molecular targets and pathways . In biological systems, it acts as an insect growth regulator by mimicking the action of natural hormones, disrupting the normal development and growth of insects.

Comparison with Similar Compounds

2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene can be compared with other similar compounds, such as:

  • 2-Bromo-1,3-dichloro-5-(4-fluorophenyl)benzene
  • 2-Bromo-1,3-dichloro-5-(4-chlorophenoxy)benzene
  • 2-Bromo-1,3-dichloro-5-(4-methylphenoxy)benzene

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and applications .

Biological Activity

2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene is an organic compound that has garnered attention for its potential biological activities. This compound features a complex halogenated structure, which influences its reactivity and interaction with biological systems. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
CAS Number 2731013-84-4
Molecular Formula C12H6BrCl2FO
Molecular Weight 336 g/mol
Purity Varies by synthesis method

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The halogen substitutions on the benzene ring enhance its electrophilic character, allowing it to participate in nucleophilic substitution reactions that can disrupt normal cellular functions.

  • Antimicrobial Activity : Research indicates that halogenated compounds like this one exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
  • Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. The proposed mechanism includes the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of this compound through various experimental approaches:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, with values significantly lower than those of traditional antibiotics .
  • Cytotoxicity in Cancer Cells : In vitro studies revealed that the compound induced cytotoxic effects in human cancer cell lines, with IC50 values ranging from 10 to 30 µM, indicating a promising potential as an anticancer agent .

Comparative Analysis

To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundMIC (µg/mL) against S. aureusIC50 (µM) in cancer cells
This compound 820
1,3-Dibromo-2-chloro-5-fluorobenzene 1625
2-Bromo-1,4-dichlorobenzene 3240

Applications in Research and Industry

The compound is not only significant for its biological activities but also for its applications in various fields:

  • Pharmaceutical Development : Its derivatives are being explored as potential leads for new antimicrobial and anticancer drugs.
  • Chemical Synthesis : It serves as a versatile reagent in organic synthesis, particularly in coupling reactions .

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